2,5-Dimethyltryptamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N,N-dimethyltryptamine (DMT), a related compound, has been extensively studied. Methods such as reductive amination and the Fischer indole reaction have been used for synthesizing DMT and its derivatives (Manske, 1931), (Chen et al., 1994). However, the synthesis of 2,5-dimethyltryptamine specifically is less documented in the literature.

Molecular Structure Analysis

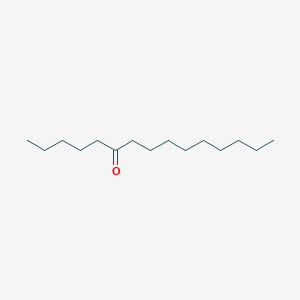

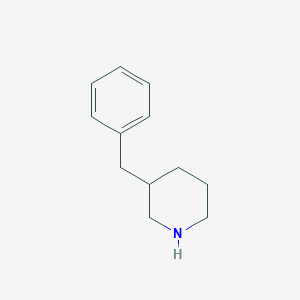

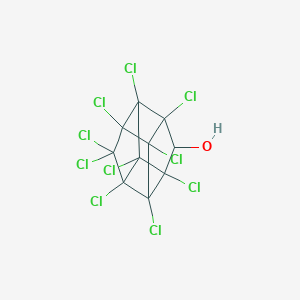

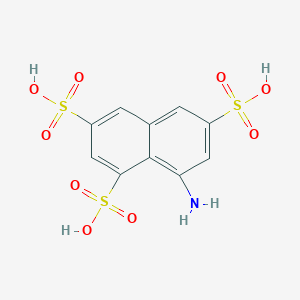

The molecular structure of 2,5-dimethyltryptamine is characterized by the presence of two methyl groups on the indole ring of tryptamine. This structural modification can potentially influence its binding and activity at serotonin receptors, although specific studies on 2,5-dimethyltryptamine are limited.

Chemical Reactions and Properties

Tryptamines, including DMT, participate in various chemical reactions, particularly those involving their indole ring. They are known to react with formaldehyde and sodium cyanoborohydride in reductive amination reactions (Brandt et al., 2010).

Physical Properties Analysis

The physical properties of 2,5-dimethyltryptamine, like other tryptamines, likely include a crystalline structure at room temperature and a relatively high melting point. These properties are influenced by the molecular structure and the presence of functional groups.

Chemical Properties Analysis

2,5-Dimethyltryptamine, as a tryptamine derivative, is expected to exhibit properties typical of indolealkylamines. These include interactions with serotonergic systems, as observed with DMT and other related compounds (Shen et al., 2010), (Cameron & Olson, 2018).

Wissenschaftliche Forschungsanwendungen

1. Psychoactive Effects of 5-MeO-DMT

- Summary of Application : 5-MeO-DMT is a tryptamine with ultra-rapid onset and short duration of psychedelic effects. It is being studied for its potential beneficial effects on mental health outcomes .

- Methods of Application : In a study, four different dose levels of a novel vaporized 5-MeO-DMT formulation (GH001) were administered via inhalation as single doses of 2 (N = 4), 6 (N = 6), 12 (N = 4) and 18 mg (N = 4), and in an individualized dose escalation regimen (N = 4) on the safety, tolerability, and the dose-related psychoactive effects in healthy volunteers (N = 22) .

- Results or Outcomes : Higher doses of 5-MeO-DMT produced significant increments in the intensity of the psychedelic experience ratings as compared to the lowest 2 mg dose on all questionnaires, except the Challenging Experience Questionnaire (CEQ). Measures of cognition, mood, and well-being were not affected by 5-MeO-DMT .

2. Role and Function of N,N-Dimethyltryptamine (DMT)

- Summary of Application : DMT is an endogenous hallucinogen. Research is being conducted to determine its role and function, including its biosynthesis and metabolism in the brain and peripheral tissues .

- Methods of Application : The research involves a historical overview of DMT, focusing on data regarding its biosynthesis and metabolism in the brain and peripheral tissues .

- Results or Outcomes : The report proposes several new directions and experiments to ascertain the role of DMT in the brain, including brain mapping of enzymes responsible for the biosynthesis of DMT, further studies to elaborate its presence and role in the pineal gland, a reconsideration of binding site data, and new administration and imaging studies .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2,5-dimethyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-8-3-4-12-11(7-8)10(5-6-13)9(2)14-12/h3-4,7,14H,5-6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDMWYFWSISWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292030 | |

| Record name | 2,5-Dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyltryptamine | |

CAS RN |

1079-44-3 | |

| Record name | 2,5-Dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-dimethyl-1H-indol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl-](/img/structure/B85767.png)